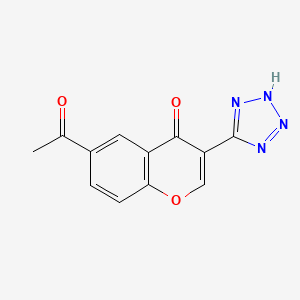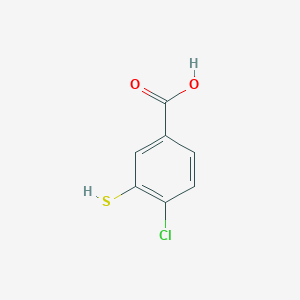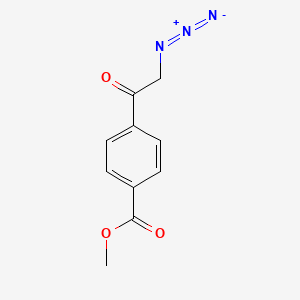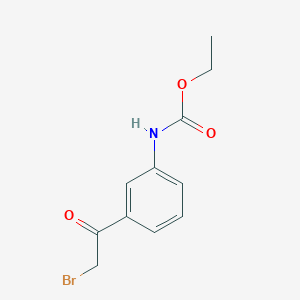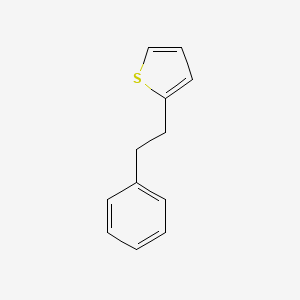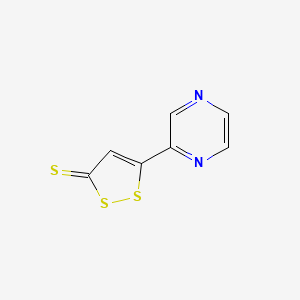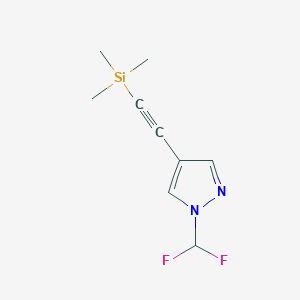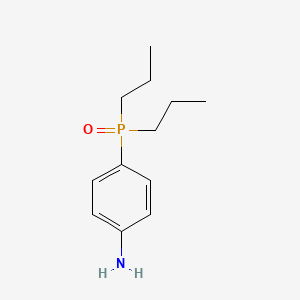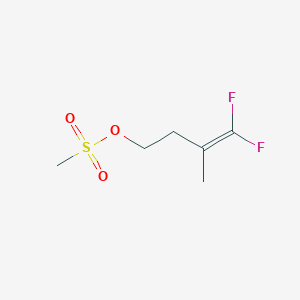
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate
Vue d'ensemble
Description
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate is an organic compound that features a methanesulfonate group attached to a 4,4-difluoro-3-methyl-3-butenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate typically involves the reaction of 4,4-difluoro-3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products can include alcohols or alkanes, depending on the specific reaction conditions.
Applications De Recherche Scientifique
4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It may be used in the preparation of specialized polymers or materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the formation of a new bond with the nucleophile. This property is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoro-3-methyl-3-buten-1-ol: This compound is a precursor in the synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate.
Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters.
4,4-Difluoro-3-methyl-3-butenyl Chloride: Another compound with similar reactivity but different leaving group properties.
Uniqueness
This compound is unique due to the presence of both the difluoro and methanesulfonate groups, which impart distinct reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C6H10F2O3S |
|---|---|
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
(4,4-difluoro-3-methylbut-3-enyl) methanesulfonate |
InChI |
InChI=1S/C6H10F2O3S/c1-5(6(7)8)3-4-11-12(2,9)10/h3-4H2,1-2H3 |
Clé InChI |
GXWFVQARKJCEKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(F)F)CCOS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
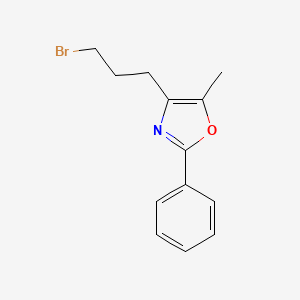
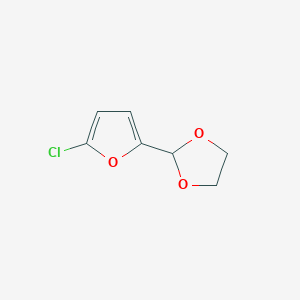
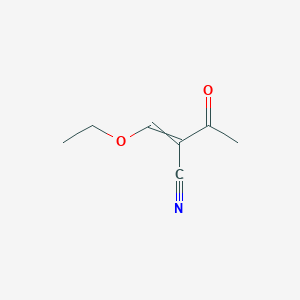
![4-phenylthieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B8668887.png)
